
Ethyl trifluoromethanesulfonate
Overview
Description
Ethyl trifluoromethanesulfonate (EtOTf) is a highly reactive alkylating agent characterized by the trifluoromethanesulfonyl (triflyl) group, which confers exceptional leaving-group ability. Its synthesis can proceed via multiple pathways: (1) reaction of ethylene with trifluoromethanesulfonic acid (TFMS) under catalytic conditions , or (2) treatment of ethyl diazoacetate with TFMS in liquid sulfur dioxide at low temperatures . EtOTf is widely employed in ring-opening polymerizations (e.g., initiating tetrahydrofuran polymerization ), SN2 alkylation reactions (e.g., mechanochemical alkylation of alkali carbonates ), and microwave-assisted alkylation of nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic anhydride with triethyl orthoformate. The reaction is typically carried out under an ice bath to maintain low temperatures, followed by a transfer to room temperature for completion. The reaction is monitored by nuclear magnetic resonance spectroscopy and is usually completed within 15 minutes. The product is then distilled under reduced pressure to obtain a colorless liquid with a high yield .
Industrial Production Methods: In industrial settings, this compound is produced by the direct alkylation of organic bases such as amines, phosphines, or heterocyclic compounds with this compound. This method is solvent- and halogen-free, making it environmentally friendly. The use of dimethyl and diethyl carbonate as sources for the ethyl groups further enhances the process’s efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Ethyl trifluoromethanesulfonate undergoes various chemical reactions, including nucleophilic substitutions and eliminations. Its strong electron-withdrawing trifluoromethanesulfonyl group enhances its reactivity compared to conventional alkylation reagents .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines and alcohols under mild conditions to form ethylated products.
Elimination Reactions: It can also undergo elimination reactions to form alkenes in the presence of bases.
Major Products: The major products formed from these reactions include ethylated amines, ethers, and alkenes, depending on the specific nucleophile and reaction conditions used .
Scientific Research Applications
Organic Synthesis
Ethyl trifluoromethanesulfonate is primarily used as a reagent for introducing ethyl groups into various organic molecules. Its ability to act as a strong electrophile allows for efficient nucleophilic substitutions. For example, it can react with alcohols or amines to form esters or amines respectively, significantly speeding up reaction rates compared to traditional methods .
Synthesis of Ionic Liquids
One of the most notable applications of this compound is in the synthesis of ionic liquids. These salts exhibit unique properties such as low melting points and high ionic conductivity, making them suitable for various applications in electrochemistry and catalysis. For instance, when reacted with selected amines, this compound can produce stable ionic liquids that are advantageous in reaction media due to their hydrolytic stability .
Case Study: Ionic Liquids Derived from this compound
- Reaction Example : this compound reacted with N-methylimidazole produces [BMIM][OTf], which has been utilized in Claisen rearrangements yielding high product yields (up to 91%) compared to other ionic liquids .
Kinetic Studies
Research has demonstrated that the solvolysis of this compound is significantly faster than that of other similar compounds, such as ethyl tosylate, indicating its high reactivity . Kinetic studies exploring isotope effects during these reactions have provided insights into the mechanisms underlying its electrophilic behavior.
Industrial Applications
This compound is also utilized in various industrial processes due to its efficiency and effectiveness as a reagent:
- Pharmaceutical Industry : Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) owing to its ability to facilitate complex organic transformations.
- Chemical Manufacturing : Employed in producing specialty chemicals where precise control over functional group introduction is required.
Mechanism of Action
The mechanism of action of ethyl trifluoromethanesulfonate involves its ability to act as a strong ethylating agent. The trifluoromethanesulfonyl group withdraws electrons, making the ethyl group highly reactive. This reactivity allows the compound to readily transfer the ethyl group to nucleophiles, facilitating various chemical reactions. In biological systems, its antiviral activity may involve the inhibition of viral enzymes such as reverse transcriptase or proteases .
Comparison with Similar Compounds
Comparative Analysis with Methyl Trifluoromethanesulfonate
Mthis compound (MeOTf) shares structural and functional similarities with EtOTf but differs in reactivity and stability:
- Reactivity : MeOTf’s smaller methyl group facilitates faster SN2 reactions compared to EtOTf. For example, in microwave-assisted alkylation, MeOTf achieves comparable yields to EtOTf but at lower temperatures .
- Mutagenicity : MeOTf is more mutagenic than EtOTf due to slower hydrolysis, enabling prolonged DNA alkylation .
- Applications : MeOTf is preferred in methylation reactions requiring high electrophilicity, such as synthesizing methyl-protected nucleosides , whereas EtOTf is utilized for ethyl group transfers in polymer chemistry .
Comparison with Fluoroethyl and Aryl Triflates
- 2-Fluoroethyl Triflate: This derivative exhibits enhanced stability and fluorophilic reactivity, making it valuable in radiopharmaceutical synthesis (e.g., adenosine A3 PET radiotracers ). Its electron-withdrawing fluorine atom increases resistance to hydrolysis compared to EtOTf.
- Aryl Triflates (e.g., 2-naphthyl triflate) : Unlike alkyl triflates, aryl triflates are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to their ability to act as aryl electrophiles . Their stability under basic conditions contrasts with the hydrolytic sensitivity of EtOTf.
Contrast with Silyl and Bistriflate Derivatives
- Triisopropylsilyl Triflate : A silylating agent, this compound is moisture-sensitive but serves to protect hydroxyl groups rather than alkylate. Its bulky silyl group impedes nucleophilic attacks, unlike the linear ethyl group in EtOTf .
- Ethylene Glycol Bistriflate : As a bistriflate, it functions as a crosslinker in organic synthesis. Its dual triflyl groups enable bis-alkylation, but its higher molecular weight reduces volatility compared to EtOTf .
Mutagenicity Profile Relative to Other Sulfonate Esters
EtOTf’s rapid hydrolysis renders it non-mutagenic in bacterial assays, whereas slower-hydrolyzing sulfonates (e.g., methyl or isopropyl derivatives) exhibit significant mutagenicity . For instance, sulfonate esters with stronger leaving groups (e.g., ID44 and ID45 in ) are classified as "plausible mutagens" due to prolonged alkylation activity.
Biological Activity
Ethyl trifluoromethanesulfonate (ETFS), a compound with the chemical formula CHFOS, is recognized for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
This compound is primarily known for its role as a cationic polymerization agent and as a precursor in the synthesis of various pharmaceuticals. Its unique trifluoromethanesulfonate group enhances its reactivity, making it a valuable compound in organic synthesis.
- Inhibition of HIV-1 : ETFS has demonstrated the ability to inhibit the replication of the HIV-1 virus at concentrations as low as 1 μM in vitro. The exact mechanism remains unclear; however, it may involve the inhibition of reverse transcriptase or proteases, critical enzymes in the viral replication process .
- Metabolism : After administration, ETFS is metabolized into trifluoroacetic acid by various enzymes including esterases and glycosidases. This metabolic pathway is crucial for understanding its pharmacokinetics and potential toxicity .
Biological Activity Overview
The biological activity of ETFS can be summarized in the following table:
Case Studies and Research Findings
Several studies have explored the biological implications of ETFS:
- A study highlighted that ETFS could effectively inhibit the activity of HIV-1, suggesting its potential utility as an antiviral drug. The research indicated that further investigation into its mechanism could provide insights into new therapeutic strategies against HIV .
- Another research effort focused on the synthesis of derivatives of ETFS, evaluating their reactivity and biological properties. The findings suggested that modifications to the trifluoromethanesulfonate group could enhance biological activity or selectivity toward specific targets within biological systems .
Applications in Medicinal Chemistry
ETFS is being investigated for various applications in medicinal chemistry:
- Synthesis of Fluorescent Probes : Derivatives such as 2-(2,3-Naphthalimino)this compound have been developed for use as fluorescent probes in biological systems, allowing for enhanced imaging and tracking of cellular processes.
- Role in Organic Synthesis : ETFS serves as a key intermediate in the synthesis of biologically active compounds, aiding in the development of new drugs through selective protection of functional groups during reactions.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for Ethyl trifluoromethanesulfonate?
this compound (ethyl triflate) is typically synthesized via the reaction of trifluoromethanesulfonic acid with ethanol or ethyl derivatives under controlled conditions. Key steps include:
- Reagent preparation : Use anhydrous conditions to avoid hydrolysis. Ethanol is often reacted with trifluoromethanesulfonic acid in the presence of a dehydrating agent (e.g., P₂O₅) .
- Purification : Distillation under reduced pressure (b.p. ~34–36°C at 10 mmHg) to isolate the product .
- Safety : Conduct a hazard analysis prior to synthesis, focusing on exothermic reactions and corrosive byproducts .
Q. What safety measures are critical when handling this compound?
Due to its high reactivity and toxicity:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), goggles, and lab coats. Follow OSHA/EN166 standards for eye protection .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste disposal : Neutralize waste with a saturated sodium bicarbonate solution before disposal, adhering to local regulations .
- Stability : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers .
Q. How is this compound utilized in organic synthesis?
It serves as a potent electrophilic reagent for:
- Trifluoromethylthiolation : Reacts with nucleophiles (e.g., thiols) to introduce -SCF₃ groups, critical in drug design .
- Cyclotrimerization : Acts as a catalyst in forming cyclic compounds (e.g., cyclohexenyl derivatives) under mild conditions .
- Ionic liquid synthesis : Used to prepare trifluoromethanesulfonate-based ionic liquids for separation processes .
Advanced Research Questions
Q. How to design experiments using this compound in ionic liquid systems for azeotropic separation?
Methodology :
- System preparation : Mix ethyl triflate with 1-ethyl-3-methylimidazolium ([emim][OTf]) to form a ternary system (e.g., ethyl acetate-acetonitrile-ionic liquid) .
- Data collection : Measure vapor-liquid equilibrium (VLE) at 100 kPa using a recirculating still. Parameters include temperature (278.15–338.15 K) and ionic liquid concentration (5–20 wt%) .
- Analysis : Fit excess molar volumes and compressibility to Redlich-Kister equations. Apply Prigogine-Flory-Patterson theory to interpret non-ideal behavior .
Q. How to address discrepancies in spectroscopic data when analyzing intermediates from this compound reactions?
Approach :
- Experimental replication : Ensure anhydrous conditions to prevent hydrolysis, which alters spectral peaks .
- Computational validation : Compare experimental IR/Raman spectra (e.g., CF₃ symmetric stretch at 1,250 cm⁻¹) with DFT-calculated vibrational modes .
- Impurity analysis : Use HPLC or GC-MS to detect side products (e.g., ethyl acetate) that may skew results .
Q. What computational models predict the reactivity of this compound in reaction mechanisms?
Tools :
- COSMO-RS : Predicts solvent effects and activity coefficients in separation processes (e.g., azeotrope breaking with ionic liquids) .
- Molecular Dynamics (MD) : Simulates interactions in ternary systems to optimize separation efficiency .
- DFT calculations : Models transition states in trifluoromethylthiolation reactions to elucidate regioselectivity .
Q. How to mitigate risks from decomposition products of this compound in high-temperature reactions?
Strategies :
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Scrubbing systems : Use caustic scrubbers to neutralize HF and SOₓ gases released during decomposition .
- Real-time monitoring : Employ FTIR or mass spectrometry to detect hazardous intermediates (e.g., carbon disulfide) .
Properties
IUPAC Name |
ethyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVECLJDRPFNRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059979 | |
Record name | Ethyl trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425-75-2 | |
Record name | Ethyl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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